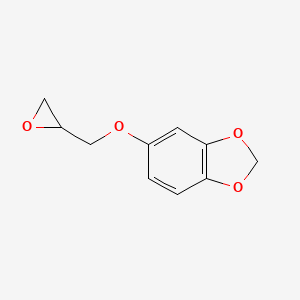

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(oxiran-2-ylmethoxy)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-9-10(14-6-13-9)3-7(1)11-4-8-5-12-8/h1-3,8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETPZTCSSANWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516729 | |

| Record name | 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38417-65-1 | |

| Record name | 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

This guide provides a comprehensive overview of the synthesis and structural elucidation of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole, a valuable heterocyclic building block. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for obtaining and verifying this compound.

Introduction and Strategic Importance

This compound, also known as sesamol glycidyl ether, is a bifunctional molecule incorporating the rigid, electron-rich 1,3-benzodioxole (or methylenedioxyphenyl) scaffold and a reactive oxirane (epoxide) ring. The 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetically-derived bioactive molecules.[1][2] The terminal epoxide group is a versatile electrophilic handle, susceptible to nucleophilic ring-opening reactions, making it an ideal precursor for constructing more complex molecular architectures, particularly in the development of pharmaceutical agents and specialty polymers.

The synthetic strategy presented here leverages the classic Williamson ether synthesis, a reliable and broadly applicable method for forming ether linkages.[3][4][5][6] This approach offers high efficiency and is readily adaptable for laboratory-scale production.

Synthesis of this compound

The synthesis is a two-step, one-pot process starting from the naturally derived phenol, sesamol (3,4-methylenedioxyphenol), and epichlorohydrin. The reaction proceeds via a base-mediated Williamson ether synthesis followed by an intramolecular cyclization.

Underlying Reaction Mechanism

The reaction unfolds through a sequence of well-understood nucleophilic substitution reactions.

-

Deprotonation: The phenolic hydroxyl group of sesamol is acidic and is readily deprotonated by a suitable base (e.g., sodium hydroxide) to form a highly nucleophilic sodium phenoxide intermediate.

-

Nucleophilic Attack (Sₙ2): The resulting phenoxide anion attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group in a classic Sₙ2 reaction.[6] This forms a chlorohydrin ether intermediate. An excess of epichlorohydrin is often employed to maximize the formation of this intermediate and minimize side reactions.[7][8]

-

Intramolecular Cyclization: The same basic conditions facilitate the deprotonation of the newly formed secondary alcohol in the chlorohydrin intermediate. The resulting alkoxide then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon bearing the chlorine atom to form the three-membered oxirane ring and release a chloride ion, yielding the final product.

Caption: Key steps in the synthesis of sesamol glycidyl ether.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Sesamol | C₇H₆O₃ | 138.12 | 13.8 g | 1.0 |

| Epichlorohydrin | C₃H₅ClO | 92.52 | 46.3 g (39.2 mL) | 5.0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.4 g | 1.1 |

| Deionized Water | H₂O | 18.02 | 20 mL | - |

| Toluene | C₇H₈ | 92.14 | 100 mL + washes | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |

Workflow:

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

-

Reagent Charging: Charge the flask with sesamol (13.8 g, 0.1 mol) and epichlorohydrin (39.2 mL, 0.5 mol). Begin stirring to dissolve the sesamol. The large excess of epichlorohydrin also serves as a solvent, driving the reaction towards the desired product.[7][9]

-

Base Addition: Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in deionized water (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature between 60-70°C. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, maintain the reaction mixture at 65°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sesamol spot is no longer visible.

-

Work-up and Extraction: Allow the mixture to cool to room temperature. Add toluene (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the product.

-

Washing: Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted sesamol, followed by saturated sodium chloride solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove toluene and excess epichlorohydrin.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, viscous liquid.

Characterization and Structural Verification

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a definitive structural proof.

Spectroscopic Data

The following table summarizes the expected data from key spectroscopic analyses.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | ~6.70 ppm (d, 1H, Ar-H), ~6.55 ppm (d, 1H, Ar-H), ~6.35 ppm (dd, 1H, Ar-H), ~5.90 ppm (s, 2H, -O-CH₂-O-), ~4.20 ppm (dd, 1H, Ar-O-CH₂-), ~3.90 ppm (dd, 1H, Ar-O-CH₂-), ~3.30 ppm (m, 1H, oxirane-CH), ~2.85 ppm (dd, 1H, oxirane-CH₂), ~2.70 ppm (t, 1H, oxirane-CH₂) |

| ¹³C NMR | ~153 ppm, ~148 ppm, ~142 ppm (Aromatic Quaternary C), ~108 ppm, ~106 ppm, ~98 ppm (Aromatic CH), ~101 ppm (-O-CH₂-O-), ~70 ppm (Ar-O-CH₂-), ~50 ppm (oxirane-CH), ~45 ppm (oxirane-CH₂) |

| IR (Infrared) | ~3050-3000 cm⁻¹ (Aromatic C-H stretch), ~2920, 2870 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500, 1480 cm⁻¹ (Aromatic C=C stretch), ~1250, 1040 cm⁻¹ (Asymmetric & Symmetric C-O-C ether stretch), ~915, 840 cm⁻¹ (Epoxide ring vibrations)[10] |

| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 194.0579 (for C₁₀H₁₀O₄). Key fragments may include m/z = 137 (loss of glycidyl group) and m/z = 57 (glycidyl cation). |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.

Rationale for Spectroscopic Assignments

-

¹H NMR: The three distinct aromatic protons confirm the 1,2,4-trisubstitution pattern on the benzene ring. The characteristic singlet at ~5.90 ppm is the hallmark of the methylenedioxy bridge (-O-CH₂-O-).[11] The diastereotopic protons of the glycidyl ether side chain (-O-CH₂) and the oxirane ring (CH and CH₂) give rise to complex multiplets (dd, m, t) due to geminal and vicinal coupling.

-

¹³C NMR: The number of distinct signals in the aromatic region confirms the structure. The signal at ~101 ppm is definitive for the methylenedioxy carbon. The three aliphatic carbons corresponding to the glycidyl ether moiety appear in the ~45-70 ppm range.

-

IR Spectroscopy: The presence of strong C-O-C stretching bands confirms the ether linkage, while specific bands around 915 and 840 cm⁻¹ are characteristic of the epoxide ring's asymmetric and symmetric stretching modes, respectively, providing strong evidence for successful cyclization.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass for the molecular ion, matching the calculated exact mass of C₁₀H₁₀O₄.

Safety, Handling, and Storage

-

Safety: Epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium hydroxide is corrosive.

-

Handling: The reaction can be exothermic; controlled addition of the base is critical.

-

Storage: The final product should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as acids and oxidizing agents.

References

Sources

- 1. Synthesis of Sesamol Derivatives and Biological Activities [yakhak.org]

- 2. Preparations and antioxidant activities of sesamol and it's derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]

- 8. US2840541A - Process for manufacture of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]

- 9. US3121727A - Synthesis of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]

- 12. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole: Chemical Properties and Reactivity for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole, a versatile building block with significant potential in drug discovery and development. The unique combination of the benzodioxole moiety and the reactive epoxide ring makes this compound a valuable intermediate for the synthesis of a diverse range of biologically active molecules, most notably as a precursor to beta-adrenergic blocking agents. This document delves into the synthesis, characterization, and key chemical transformations of this compound, offering practical insights and detailed protocols for researchers and scientists in the pharmaceutical industry.

Introduction: The Strategic Importance of the Benzodioxole-Epoxide Scaffold

The 1,3-benzodioxole functional group is a prevalent structural motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets. When coupled with a reactive oxirane (epoxide) ring, as in this compound, the resulting molecule becomes a powerful synthetic intermediate. The strained three-membered epoxide ring is susceptible to nucleophilic attack, providing a reliable handle for the introduction of various functional groups and the construction of more complex molecular architectures.

This guide will explore the fundamental chemistry of this compound, with a particular focus on its application in the synthesis of beta-blockers, a critical class of drugs for managing cardiovascular diseases.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | N/A |

| Molecular Weight | 194.18 g/mol | N/A |

| Appearance | Colorless to pale yellow oil | N/A |

| Boiling Point | ~306 °C at 760 mmHg | [1] |

| Density | ~1.3 g/cm³ | [1] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the protons of the glycidyl ether moiety. The aromatic region will likely display a complex splitting pattern due to the substitution. The methylene protons of the dioxole ring typically appear as a singlet around 5.9-6.0 ppm. The oxirane ring protons will present as a multiplet in the 2.7-3.4 ppm region, and the protons of the methylene group attached to the ether oxygen will be observed as a doublet of doublets around 3.9-4.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit distinct signals for the carbon atoms of the benzodioxole ring system, the methylene carbon of the dioxole ring, and the carbons of the glycidyl ether side chain. The aromatic carbons will resonate in the 100-150 ppm range. The methylene carbon of the dioxole ring is typically found around 101 ppm. The carbons of the epoxide ring are expected in the 44-51 ppm region, and the methylene carbon of the ether linkage will be in the 69-72 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the C-H stretching of the aromatic ring and the aliphatic chain, C=C stretching of the aromatic ring, and the characteristic C-O-C stretching vibrations of the ether and the epoxide ring. The asymmetric C-O-C stretching of the epoxide is typically observed around 1250 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the cleavage of the glycidyl ether side chain.

Synthesis of this compound

The most common and industrially viable method for the synthesis of aryl glycidyl ethers is the reaction of a phenol with epichlorohydrin in the presence of a base. This general methodology is directly applicable to the preparation of this compound from 5-hydroxy-1,3-benzodioxole.

Reaction Scheme:

Caption: General synthesis of this compound.

Step-by-Step Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 5-hydroxy-1,3-benzodioxole in a suitable solvent (e.g., acetone, DMF), add a base such as sodium hydroxide or potassium carbonate.

-

Addition of Epichlorohydrin: While stirring the mixture, add epichlorohydrin dropwise at a controlled temperature.

-

Reaction: The reaction mixture is then typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, usually by vacuum distillation or column chromatography, to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A base is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of epichlorohydrin.

-

Excess Epichlorohydrin: Often, a slight excess of epichlorohydrin is used to ensure complete consumption of the starting phenol and to minimize the formation of byproducts from the reaction of the product with the starting phenoxide.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF or acetone are commonly used.

Chemical Reactivity: The Versatile Epoxide Ring

The cornerstone of the reactivity of this compound is the strained three-membered epoxide ring. This ring readily undergoes nucleophilic ring-opening reactions under both acidic and basic conditions, providing a facile route to a variety of functionalized derivatives.

4.1. Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. This is a highly regioselective reaction.

Caption: Base-catalyzed epoxide ring-opening.

4.2. Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the epoxide carbons. The regioselectivity of the acid-catalyzed ring-opening can be more complex and depends on the substitution pattern of the epoxide. For a terminal epoxide like the one in our target molecule, the attack generally occurs at the primary carbon, but attack at the secondary carbon can also be observed.

Application in Drug Development: Synthesis of Beta-Blockers

A prime application of this compound is in the synthesis of beta-adrenergic blocking agents (beta-blockers). These drugs are widely used to treat cardiovascular conditions such as hypertension, angina, and arrhythmias. The general structure of many beta-blockers features an aryloxypropanolamine moiety, which can be readily synthesized through the ring-opening of an aryl glycidyl ether with an appropriate amine.

Illustrative Synthesis of a Beta-Blocker Analog:

The reaction of this compound with an amine, such as isopropylamine, yields a beta-blocker analog.

Sources

CAS number and alternative names for 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

This guide provides a comprehensive technical overview of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole, a significant chemical intermediate. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, and potential applications, underpinned by a rigorous scientific framework.

Chemical Identity and Nomenclature

The compound of interest is systematically known as 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole . The initially referenced "2H" in "2H-1,3-benzodioxole" is generally omitted in favor of the more common and stable aromatic representation.

CAS Number: 38417-65-1

Alternative Names:

-

5-(glycidyloxy)benzo[d][1]dioxole

-

Glycidyl safrole ether

-

Piperonyl glycidyl ether

These synonyms are frequently encountered in chemical literature and commercial listings. The core structure consists of a 1,3-benzodioxole ring, also known as a methylenedioxyphenyl group, substituted at the 5-position with a glycidyl ether group.

Physicochemical Properties

Quantitative data for 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole is not extensively consolidated in publicly available databases. However, based on the properties of its constituent moieties (1,3-benzodioxole and glycidyl ether), the following characteristics can be inferred and should be confirmed through empirical analysis.

| Property | Estimated Value / Observation | Source |

| Molecular Formula | C₁₀H₁₀O₄ | - |

| Molecular Weight | 194.18 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid | [2] |

| Boiling Point | > 200 °C (estimated) | [2] |

| Density | ~1.2 g/cm³ (estimated) | [2] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents | [2] |

Synthesis and Manufacturing

The primary and most logical synthetic route to 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole is through the Williamson ether synthesis, reacting the commercially available precursor sesamol (3,4-methylenedioxyphenol) with epichlorohydrin . This reaction is a cornerstone of industrial organic synthesis for producing glycidyl ethers.

Underlying Principles of Synthesis

The synthesis hinges on the nucleophilic attack of the phenoxide ion of sesamol on the electrophilic carbon of epichlorohydrin. Sesamol, a weak acid, is first deprotonated by a base to form the more nucleophilic phenoxide. This is followed by an SN2 reaction where the phenoxide displaces the chloride from epichlorohydrin. The choice of base and solvent is critical to optimize yield and minimize side reactions, such as the polymerization of epichlorohydrin or the opening of the epoxide ring.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of aryl glycidyl ethers.[3] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Sesamol (1,3-benzodioxol-5-ol)

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetone, or a phase-transfer catalyst system with a non-polar solvent)

-

Deionized water

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sesamol in the chosen solvent.

-

Base Addition: Add the base (e.g., powdered potassium carbonate or a solution of sodium hydroxide) to the reaction mixture. If using a phase-transfer catalyst, it should be added at this stage.

-

Epichlorohydrin Addition: Slowly add epichlorohydrin to the stirred mixture. An excess of epichlorohydrin is often used to drive the reaction to completion.

-

Reaction: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for acetone or DMF) and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. If a water-soluble base was used, dilute the reaction mixture with water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole.

Applications in Research and Drug Development

The 1,3-benzodioxole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2] The addition of the reactive glycidyl ether group to this scaffold makes 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activity.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block in organic synthesis. The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse functional groups and the construction of more complex molecules.

Diagram of Reactivity:

Caption: Reactivity of the epoxide ring with nucleophiles.

Potential Pharmacological Significance

Derivatives synthesized from 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole have been investigated for a range of pharmacological activities:

-

Anticancer and Antioxidant Agents: The benzodioxole ring is a key feature in compounds exhibiting cytotoxic activity against various cancer cell lines and in molecules with potent antioxidant properties.[4][5]

-

Central Nervous System (CNS) Activity: The 1,3-benzodioxole scaffold is present in compounds that act on the CNS. For instance, derivatives have been synthesized as serotonin receptor agonists.[6]

-

Enzyme Inhibition: Certain benzodioxole-containing molecules have been developed as potent and selective enzyme inhibitors, such as c-Src/Abl kinase inhibitors for cancer therapy.[5]

-

Plant Growth Regulators: In agricultural research, benzodioxole derivatives have been designed as auxin receptor agonists, promoting root growth.[6][7]

While direct biological activity data for 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole itself is limited in the public domain, its role as a precursor to these diverse and biologically active molecules is well-established.

Analytical Characterization

The identity and purity of synthesized 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole bridge (-O-CH₂-O-), and the protons of the glycidyl ether moiety (the oxirane ring and the adjacent methylene group).

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the methylene carbon of the dioxole, and the carbons of the glycidyl ether.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C-O-C stretching of the ether and dioxole groups, aromatic C-H and C=C stretching, and the characteristic bands of the epoxide ring.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-(oxiran-2-ylmethoxy)-1,3-benzodioxole. While a specific safety data sheet (SDS) for this compound may not be readily available, the SDS for related compounds like sesamol and other glycidyl ethers should be consulted.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

5-(oxiran-2-ylmethoxy)-1,3-benzodioxole is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its synthesis from readily available precursors and the reactivity of its epoxide ring make it an attractive starting material for the creation of diverse molecular libraries. The established biological activities of various benzodioxole derivatives underscore the importance of this scaffold in the development of new therapeutic agents and other specialized chemicals. Researchers and drug development professionals can leverage the information in this guide to inform their work with this and related compounds.

References

- The Royal Society of Chemistry. (n.d.). Characterization Details.

-

Matsuda, T., et al. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese Journal of Pharmacology, 69(4), 357-66. [Link]

-

Rodríguez, S. A., Nazareno, M. A., & Baumgartner, M. T. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. CONICET. [Link]

-

Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved January 17, 2026, from [Link]

-

Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6). [Link]

-

Bloom, J. D., et al. (1992). Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino] propyl]-1,3-benzodioxole-2,2-dicarboxylate ( CL 316 ,243). A potent beta-adrenergic agonist virtually specific for beta 3 receptors. A promising antidiabetic and antiobesity agent. Journal of Medicinal Chemistry, 35(16), 3081-4. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Bioorganic & Medicinal Chemistry, 10(9), 3045-3051. [Link]

-

Metwally, A. M., et al. (2021). Synthesis and characterization of novel sesamol derivatives having 2-(benzo-[d][1]dioxol-5-yloxy)acetohydrazide scaffold. Journal of Chemical and Pharmaceutical Research, 13(5), 1-8. [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-88. [Link]

-

Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - B (Humanities), 34(12). [Link]

-

Abbasov, M. E., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science, 5(4), 171190. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. staff-beta.najah.edu [staff-beta.najah.edu]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

Potential biological activities of 1,3-benzodioxole derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 1,3-Benzodioxole Derivatives

Abstract

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds, conferring a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of the diverse pharmacological potential of 1,3-benzodioxole derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neurological activities, grounding the discussion in mechanistic insights and field-proven experimental methodologies. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The 1,3-Benzodioxole Scaffold: A Foundation for Bioactivity

The 1,3-benzodioxole moiety consists of a benzene ring fused to a five-membered dioxole ring.[2] This structure is a key component in numerous natural products, including safrole, myristicin, and various lignans, which contribute to the distinct biological profiles of plants like sassafras, nutmeg, and flaxseed.[3][4][5] The unique electronic properties of the methylenedioxy bridge influence the molecule's stability, reactivity, and interaction with biological targets, making it a cornerstone for medicinal chemistry exploration.[2] Its ability to be synthetically modified allows for the creation of extensive libraries of derivatives with tailored pharmacological profiles.[6]

Anticancer and Antitumor Potential

Derivatives of 1,3-benzodioxole have emerged as promising candidates in oncology research, demonstrating cytotoxic activity against various human tumor cell lines.[2][7][8]

Mechanisms of Antitumor Action

A primary mechanism involves the induction of oxidative stress and subsequent apoptosis.[9][10] Certain derivatives, particularly when conjugated with other active agents like arsenicals, have been shown to inhibit the thioredoxin (Trx) system.[9] The Trx system is a key antioxidant pathway often overexpressed in cancer cells to manage high levels of reactive oxygen species (ROS) and evade apoptosis.[9] By inhibiting thioredoxin reductase (TrxR), these compounds disrupt the cellular redox balance, leading to an accumulation of ROS, which triggers apoptotic cell death.[9][10]

Another avenue of action is the direct induction of apoptosis through pathways like cytochrome c release and the activation of caspase cascades.[11]

In Vitro Antitumor Activity Data

Several studies have quantified the growth inhibitory effects of novel 1,3-benzodioxole derivatives against a panel of human cancer cell lines. The data is often presented as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).

| Compound ID | Cancer Cell Line Panel | Mean GI₅₀ (-log M) | Mean TGI (-log M) | Mean LC₅₀ (-log M) | Reference |

| Compound 8 | NCI-60 | 5.71 | >4.5 | >4.0 | [7] |

| Compound 12 | NCI-60 | 4.48 | 4.05 | 4.00 | [7] |

| Compound 19 | NCI-60 | 4.52 | 4.10 | 4.01 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell lines. The causality is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of living cells.

-

Cell Culture: Plate cancer cells (e.g., Hep3B, K-562) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

-

Compound Treatment: Prepare serial dilutions of the test 1,3-benzodioxole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Broad-Spectrum Antimicrobial Properties

The 1,3-benzodioxole scaffold is integral to many compounds with significant antibacterial and antifungal activity.[13][14] This includes naturally occurring agents like eugenol and myristicin, as well as numerous synthetic derivatives.[3][15]

Mechanisms of Antimicrobial Action

The primary mechanism for many derivatives, especially phenolic ones like eugenol, is the disruption of the microbial cytoplasmic membrane.[15][16] The lipophilic nature of the benzodioxole moiety facilitates penetration of the bacterial cell wall and lipopolysaccharide layer in Gram-negative bacteria.[15] Once embedded, these molecules increase membrane permeability, leading to the leakage of essential intracellular ions and macromolecules, ultimately causing cell death.[3][15] Another proposed mechanism is the inhibition of key bacterial enzymes by interacting with proteins, a process often attributed to the free hydroxyl group in compounds like eugenol.[16]

Spectrum of Activity

Derivatives have shown efficacy against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.

| Compound/Derivative | Target Organism | Activity Noted | Reference |

| Eugenol | Staphylococcus aureus, E. coli | Bactericidal | [15][17] |

| Eugenol | Aspergillus species | Fungicidal | [18] |

| Myristicin | Candida albicans, S. aureus | Strong antimicrobial | [3] |

| Safrole | Various bacterial and fungal species | Antimicrobial | [12][19] |

| Pyrazoline Derivatives | Sarcina, Staphylococcus aureus | High antibacterial (MIC 80-110 nM) | [20] |

| Schiff Base Derivatives | MRSA, E. coli, P. aeruginosa | Inhibitory activity | [21] |

Experimental Protocol: Agar Well Diffusion Assay

This protocol is a standard, reliable method for screening the antimicrobial activity of soluble compounds. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microbe. The size of the resulting clear zone of inhibition is proportional to the compound's activity.

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus) and adjust its concentration to a 0.5 McFarland standard.

-

Seeding: Evenly spread the microbial suspension onto the surface of the agar plates using a sterile swab.

-

Well Creation: Use a sterile cork borer to cut uniform wells (e.g., 6 mm diameter) into the seeded agar.

-

Sample Loading: Add a fixed volume (e.g., 100-200 µL) of the test 1,3-benzodioxole derivative solution (at a known concentration) into each well.[20] Include a negative control (solvent) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

Anti-inflammatory and Antioxidant Effects

Many 1,3-benzodioxole derivatives, particularly lignans and related phenolic compounds, exhibit potent anti-inflammatory and antioxidant activities.[13][22] These two properties are often mechanistically linked, as oxidative stress is a key trigger for inflammatory responses.

The antioxidant action is often attributed to the ability of the phenolic moieties within these structures to act as "scavengers" of free radicals, such as hydroxyl radicals.[23] By donating a hydrogen atom, they neutralize these reactive species, preventing damage to cellular components like lipids, proteins, and DNA.[23][24] This reduction in oxidative stress can, in turn, downregulate pro-inflammatory signaling pathways. Lignans, for example, have been shown to reduce markers of inflammation and oxidative damage.[5][22]

Neurological and Psychoactive Applications

Certain synthetic derivatives of 1,3-benzodioxole have significant effects on the central nervous system. Notably, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been investigated for their unique psychoactive properties.[25] These compounds have been classified as "entactogens," a distinct pharmacological class that may have therapeutic value in facilitating psychotherapy.[25] Unlike classical hallucinogens, these agents produce novel effects characterized by increased empathy and introspection with fewer perceptual distortions. The precise mechanism is still under investigation but is thought to involve modulation of serotonergic pathways.

Other Notable Biological Activities

The versatility of the 1,3-benzodioxole scaffold extends to several other applications:

-

Insecticide Synergists: For decades, 1,3-benzodioxole compounds have been known to enhance the efficacy of insecticides like pyrethrum.[2] They act by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolizing and detoxifying the insecticide.[2] Safrole is a well-known precursor for the synthesis of the synergist piperonyl butoxide.[4]

-

Anti-hyperlipidemia: Specific fibrate derivatives incorporating the 1,3-benzodioxole structure have demonstrated significant anti-hyperlipidemic activity, outperforming conventional drugs like fenofibrate in animal models.[8] They effectively reduce plasma levels of triglycerides, total cholesterol, and LDL-cholesterol.[8]

-

Plant Growth Promotion: A series of N-(benzo[d][7][26]dioxol-5-yl)-2-(one-benzylthio) acetamides were developed as potent agonists of the auxin receptor TIR1.[6][26] These compounds significantly promote root growth in plants like Arabidopsis thaliana and Oryza sativa (rice), indicating potential applications in agriculture.[6][26]

Conclusion and Future Perspectives

The 1,3-benzodioxole nucleus is a remarkably versatile scaffold that serves as a foundation for a multitude of biological activities. From inducing apoptosis in cancer cells and disrupting microbial membranes to modulating complex neurological pathways, its derivatives have demonstrated significant therapeutic potential. The continued exploration of structure-activity relationships, coupled with modern drug design techniques like computer-aided discovery, will undoubtedly unlock new applications.[6][26] Future research should focus on optimizing the selectivity and potency of these compounds to minimize off-target effects and enhance their clinical viability, paving the way for the next generation of therapeutics for a wide range of diseases.

References

-

Wang, J. et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]

-

Li, Y. et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences. Available at: [Link]

-

Micale, N. et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco. Available at: [Link]

-

Al-Mokyna, F. H. et al. (2023). Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives. ResearchGate. Available at: [Link]

-

Metwally, A. A. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Scholarly Community Encyclopedia. Available at: [Link]

-

Wang, J. et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Available at: [Link]

-

Li, Y. et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. Available at: [Link]

-

Molecules. (n.d.). An Open Access Journal from MDPI. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Benzodioxole. Available at: [Link]

-

Sen-Mendoca, B. et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Molecules. Available at: [Link]

-

de Melo, G. D. F. et al. (2001). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Sharifi-Rad, J. et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. International Journal of Molecular Sciences. Available at: [Link]

-

Nichols, D. E. et al. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: Representatives of a Novel Therapeutic Class. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Shdefat, R. et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies. Available at: [Link]

-

Górska-Warsewicz, H. et al. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. International Journal of Molecular Sciences. Available at: [Link]

-

Nichols, D. E. et al. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of Medicinal Chemistry. Available at: [Link]

-

Nguyen, H. T. T. et al. (2022). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2021). Biological functions of lignans in plants. Available at: [Link]

-

Wikipedia. (n.d.). Safrole. Available at: [Link]

-

Ali, A. et al. (2023). Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Myristicin. Available at: [Link]

-

ResearchGate. (2023). The main biological activities of myristicin and its known mechanisms. Available at: [Link]

-

Al-Shdefat, R. et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. ResearchGate. Available at: [Link]

-

Ferramosca, A. et al. (2023). Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies. Molecules. Available at: [Link]

-

Górska-Warsewicz, H. et al. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. MDPI. Available at: [Link]

-

Sen-Mendoca, B. et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Eugenol. Available at: [Link]

-

Linus Pauling Institute. (n.d.). Lignans. Available at: [Link]

-

Al-Shdefat, R. et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PubMed. Available at: [Link]

-

Sharifi-Rad, J. et al. (2023). Myristicin: From its biological effects in traditional medicine in plants to preclinical studies and use as ecological remedy in plant protection. Food and Chemical Toxicology. Available at: [Link]

-

Barboza, J. N. et al. (2021). Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Oreate AI Blog. (2026). The Intriguing World of Safrole Oil: Uses, Risks, and Controversies. Available at: [Link]

-

Ferramosca, A. et al. (2023). Biological Properties of Lignans. Encyclopedia MDPI. Available at: [Link]

-

Abdel-Aziz, M. et al. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][7][26]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Pharmaceutical and Biological Evaluation. Available at: [Link]

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safrole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myristicin - Wikipedia [en.wikipedia.org]

- 12. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 25. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

An In-depth Technical Guide to the Stereochemistry of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of its biological function. The concept of stereoisomerism, where molecules possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is paramount. 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is a chiral molecule featuring a strained three-membered epoxide ring, a key functional group that serves as a versatile synthetic handle. The carbon atom of the oxirane ring substituted with the methyleneoxy-benzodioxole group is a stereocenter, giving rise to two non-superimposable mirror-image forms known as enantiomers: (R)-5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole and (S)-5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole.

The biological implications of this chirality are profound. Enantiomers often exhibit markedly different pharmacokinetic and pharmacodynamic profiles[1][2]. One enantiomer may be therapeutically active, while the other could be inactive, less active, or, in the worst-case scenario, responsible for adverse or toxic effects. Therefore, the ability to selectively synthesize and rigorously analyze the stereochemical purity of chiral building blocks like this compound is a non-negotiable requirement for the development of safe and effective medicines. This guide provides a comprehensive technical overview of the stereochemistry of this molecule, focusing on field-proven methodologies for its stereoselective preparation and analytical validation.

I. Stereoselective Synthesis: Accessing Enantiomerically Pure Epoxides

The preparation of a racemic mixture of this compound is straightforward, but its separation into individual enantiomers or the direct synthesis of a single enantiomer requires sophisticated asymmetric strategies. The objective is to achieve high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other.

Hydrolytic Kinetic Resolution (HKR): A Paradigm of Efficiency

Among the most powerful and practical methods for resolving racemic terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes, a methodology pioneered by Eric Jacobsen.[3][4][5] This reaction has gained widespread use in both academic and industrial settings due to its remarkable efficiency, broad substrate scope, and operational simplicity.[6]

Causality of the Method: The HKR leverages the differential reaction rates of the two epoxide enantiomers with a nucleophile (in this case, water) in the presence of a chiral catalyst. The chiral cobalt-salen complex preferentially binds and activates one enantiomer, accelerating its hydrolysis to the corresponding 1,2-diol. The other, less reactive enantiomer is left behind, unreacted, and can be recovered in high yield (approaching a theoretical maximum of 50%) and excellent enantiomeric excess (>99% ee).[4][7]

Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).

Experimental Protocol: Hydrolytic Kinetic Resolution

This protocol is a self-validating system; successful execution inherently yields highly enantioenriched products, which are then confirmed by the analytical methods described in the next section.

-

Catalyst Activation (Pre-reaction): To a flask containing the racemic this compound (1.0 equiv), add the chiral (salen)Co(II) catalyst (typically 0.2–2.0 mol%). Expose the mixture to air for 10-15 minutes with stirring. The Co(II) is oxidized by air to the active Co(III) species, often facilitated by a small amount of a weak acid like acetic acid.

-

Resolution Reaction: Cool the mixture to 0-4 °C. Add water (0.5 to 0.7 equivalents) dropwise. The use of slightly more than 0.5 equivalents of the nucleophile ensures the reaction proceeds to approximately 50% conversion, maximizing the ee of the remaining epoxide.[5]

-

Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via chiral HPLC or GC until the desired conversion is reached. Reaction times can vary widely depending on the substrate.

-

Workup and Isolation: Upon completion, the mixture is typically filtered through a short plug of silica gel to remove the catalyst. The resulting mixture of the enantioenriched epoxide and the diol can be readily separated by standard flash column chromatography due to their significant difference in polarity.[5] The catalyst can often be recovered and recycled.[4][7]

II. Analytical Validation: A Triad of Orthogonal Methods

The confirmation of stereochemical identity and purity is a critical step that relies on a combination of chromatographic and spectroscopic techniques. Employing multiple, orthogonal methods provides a self-validating framework for analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard technique for quantifying the enantiomeric excess of a chiral compound.[2][8]

Principle of Separation: The method utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies of formation and dissociation, leading to different interaction strengths and, consequently, different retention times on the column, allowing for their separation and quantification.[9] For epoxides, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often highly effective.[8]

Caption: Orthogonal analytical methods for stereochemical validation.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

System & Column: Utilize an HPLC system with a UV detector. A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a robust starting point.[8]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).

-

Sample Preparation: Prepare a stock solution of the purified epoxide in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

-

Analysis: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject the sample and record the chromatogram. The two enantiomers will elute as distinct peaks.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: % ee = (|A1 - A2| / (A1 + A2)) * 100

| Parameter | Typical Condition | Causality/Justification |

| Column | Chiralpak® AD-H (Amylose derivative) | Polysaccharide CSPs offer broad applicability for separating epoxide enantiomers through hydrogen bonding and dipole-dipole interactions.[8] |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Balances analyte solubility and interaction with the CSP to achieve optimal resolution and reasonable retention times. |

| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and chromatographic efficiency. |

| Detection | UV at 280 nm | The benzodioxole ring system provides a strong chromophore for sensitive UV detection. |

| Temperature | 25 °C (Ambient) | Temperature can affect selectivity; maintaining a constant temperature ensures reproducible results. |

NMR Spectroscopy with Chiral Auxiliaries

While standard ¹H and ¹³C NMR spectroscopy is achiral and cannot differentiate between enantiomers, it is an indispensable tool for confirming the successful synthesis of the epoxide structure.[8][10] To determine enantiomeric purity via NMR, a chiral auxiliary must be employed.

Principle: A chiral solvating agent or a chiral shift reagent is added to the NMR sample. This agent interacts with the enantiomers to form transient diastereomeric complexes. In the different chiral environments of these complexes, corresponding protons in the two enantiomers become chemically non-equivalent (diastereotopic) and exhibit distinct chemical shifts, allowing for their separate integration and quantification.[8]

X-Ray Crystallography: The Definitive Answer

For an unambiguous determination of the absolute stereochemistry (i.e., assigning the R or S configuration), single-crystal X-ray crystallography is the gold standard.[8] This technique provides a direct visualization of the molecular structure in three dimensions. The primary challenge lies in obtaining a high-quality single crystal of the compound, which can sometimes be a difficult and time-consuming process.

III. Conclusion: A Foundation for Chiral Drug Synthesis

This compound is more than just a chemical compound; it is a valuable chiral building block for the synthesis of complex pharmaceutical agents.[11] The stereocenter within its epoxide ring dictates its potential biological interactions, making stereochemical control an absolute necessity. Methodologies like Jacobsen's Hydrolytic Kinetic Resolution provide a practical and highly selective means of accessing the enantiopure forms of this molecule.[4][6] A rigorous analytical workflow, anchored by the power of chiral HPLC and supported by NMR and X-ray crystallography, ensures the stereochemical integrity of the final product. Mastery of these techniques is fundamental for researchers and scientists dedicated to the rational design and development of next-generation chiral therapeutics.

References

- BenchChem. (2025).

- Sigma-Aldrich.

-

Schaus, S. E., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-15. [Link]

- BenchChem. (2025).

-

YouTube. (2022). Jacobsen HKR - The best reaction in organic chemistry?. [Link]

-

Organic Syntheses. Oxiranecarboxylic Acid, Methyl Ester, (2S)-. [Link]

-

Hansen, K. B., et al. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360-1361. [Link]

-

Dobinson, B., et al. THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate. [Link]

-

Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11833-11842. [Link]

-

Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-3. [Link]

-

Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 115-118. [Link]

-

Miyake, Y., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 467-476. [Link]

-

Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link]

-

Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. [Link]

-

Benkovics, T. (2014). Enantioselective Preparation of (S)-5-Oxo-5,6-dihydro-2H-pyran-2-yl Benzoate. ResearchGate. [Link]

-

Various Authors. (2014). Enantioselective Preparation of ( S )-5-Oxo-5,6-dihydro-2H-pyran-2-yl Benzoate. ResearchGate. [Link]

-

Roy, O., et al. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 26(4), 988. [Link]

-

ResearchGate. (2019). Synthesis of chiral 1′H-spiro[1,3-benzodioxole-2,12′-[6′,10′]methanocyclooct [b]indole. [Link]

-

Zhang, L., et al. (2014). Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods, 6(18), 7179-7183. [Link]

-

D'Orazio, G., et al. (2021). High-throughput analysis of chiral bioactive compounds by means of modern liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 204, 114259. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Zukerman-Schpector, J., et al. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o167–o168. [Link]

-

de Oliveira, A. B., et al. (1991). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society, 2(2), 55-58. [Link]

-

ResearchGate. Chiral HPLC analysis. [Link]

-

Li, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 898335. [Link]

-

Frączk, M., et al. (2019). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 24(18), 3247. [Link]

-

ResearchGate. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

-

ResearchGate. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-88. [Link]

-

PubChem. 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. [Link]

-

Ahmad, F., et al. (2011). (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one. ResearchGate. [Link]

-

Al-Obaid, A. M., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Cancer Agents. Molecules, 28(11), 4434. [Link]10255561/)

Sources

- 1. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 11. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone | MDPI [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

Introduction

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole, a glycidyl ether derivative of sesamol, is a molecule of significant interest in synthetic chemistry and drug discovery due to its structural motifs. The benzodioxole ring is a key component in numerous biologically active compounds, while the reactive epoxide (oxirane) ring offers a versatile handle for further chemical modifications. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, formulation, and development into potential therapeutic agents.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, this document synthesizes information from structurally related compounds and outlines robust experimental protocols for the precise determination of these critical parameters. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to yield reliable and reproducible data for researchers, scientists, and drug development professionals.

I. Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The molecular structure of this compound, featuring both polar (ether, epoxide) and non-polar (benzene ring) functionalities, suggests a nuanced solubility profile.

Anticipated Solubility Characteristics

Based on the principle of "like dissolves like," the following solubility behavior is expected[1]:

-

Polar Protic Solvents (e.g., Water, Ethanol): Limited to moderate solubility is anticipated in water due to the presence of the hydrophobic benzodioxole moiety. However, the ether and epoxide groups can form hydrogen bonds with protic solvents, which may afford some aqueous solubility.[2] Solubility is expected to be higher in alcohols like ethanol, where the alkyl chain can interact with the non-polar parts of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents, which can effectively solvate the molecule through dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the presence of the polar functional groups.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical testing. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended.

-

Phase Separation: Allow the suspension to settle. Subsequently, centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation: Anticipated Solubility of this compound

| Solvent | Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Polar Protic | Low to Moderate | Data to be generated |

| Ethanol | Polar Protic | Moderate to High | Data to be generated |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be generated |

| Acetonitrile | Polar Aprotic | Moderate to High | Data to be generated |

| Hexane | Non-Polar | Low | Data to be generated |

II. Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical factor in determining its shelf-life, storage requirements, and potential degradation products, which may be inactive or even toxic.[7][8] The epoxide ring in this compound is a key functional group susceptible to degradation, particularly through hydrolysis.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[7][8][9][10] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[7][8]

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate, inert containers and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C). Neutralize the solution before analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.[8]

-

Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 80°C).[7]

-

Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.[3][4][5][6][11] This method must be capable of separating the parent compound from all significant degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure no co-eluting degradants.[10]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Anticipated Degradation Pathway

The primary anticipated degradation pathway for this compound is the acid- or base-catalyzed hydrolysis of the epoxide ring. This reaction would lead to the formation of the corresponding diol, 3-(2H-1,3-benzodioxol-5-yloxy)propane-1,2-diol.

Proposed Hydrolytic Degradation of this compound

Caption: Proposed hydrolytic degradation pathway.

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | Reagents/Parameters | Observation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Data to be generated | Anticipated: Diol |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | Data to be generated | Anticipated: Diol |

| Oxidation | 3% H₂O₂, RT | Data to be generated | To be determined |

| Thermal | 80°C | Data to be generated | To be determined |

| Photolytic | ICH Q1B | Data to be generated | To be determined |

III. Conclusion

While specific experimental data for this compound is not yet widely available, its chemical structure provides a solid foundation for predicting its solubility and stability characteristics. This guide has outlined the expected behavior of the compound in various solvent systems and under common stress conditions. More importantly, it has provided detailed, actionable protocols for researchers to empirically determine these crucial parameters. The successful execution of these studies will enable the development of robust formulations and ensure the quality and efficacy of any potential applications of this promising molecule.

IV. References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012-09-01. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. Semantic Scholar. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

-

Solubility test for Organic Compounds. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. 2025-02-11. Available from: [Link]

-

Solubility. Chemistry Online @ UTSC. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. 2016-12-14. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025-11-05. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

-

Studies on the Reaction of Allyl Glycidyl Ether with Gelatin by Van Slyke Method. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]